tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

Catalog No.
S814026
CAS No.
1160248-23-6
M.F
C18H24N2O3
M. Wt
316.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carbo...

CAS Number

1160248-23-6

Product Name

tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate

IUPAC Name

tert-butyl 3-(2-oxo-1,3-dihydroindol-3-yl)piperidine-1-carboxylate

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

InChI

InChI=1S/C18H24N2O3/c1-18(2,3)23-17(22)20-10-6-7-12(11-20)15-13-8-4-5-9-14(13)19-16(15)21/h4-5,8-9,12,15H,6-7,10-11H2,1-3H3,(H,19,21)

InChI Key

HXCXILHDJLTTKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2C3=CC=CC=C3NC2=O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2C3=CC=CC=C3NC2=O

Application in Organic Synthesis

Tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a piperidine ring, and an indolinone moiety. This compound is recognized for its versatility in organic synthesis and its potential applications in medicinal chemistry. The molecular formula of this compound is C18H24N2O3C_{18}H_{24}N_{2}O_{3} with a molecular weight of approximately 316.40 g/mol .

  • Oxidation: The indolinone moiety can undergo oxidation, leading to the formation of oxidized derivatives.
  • Reduction: The carbonyl group in the indolinone structure can be reduced to yield reduced analogs.
  • Substitution: The piperidine ring allows for substitution reactions, where different substituents can be introduced, enhancing the compound's reactivity and functional properties.

This compound has garnered attention in biological research due to its interactions with various biological targets. The indolinone component is known to modulate the activity of enzymes and receptors, potentially influencing biological pathways. Research indicates that it may exhibit anti-cancer, anti-inflammatory, and antimicrobial properties, making it a subject of interest in medicinal chemistry .

The synthesis of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate typically involves:

  • Starting Materials: The synthesis begins with indolin-2-one and piperidine derivatives.
  • Protecting Group: Tert-butyl chloroformate is commonly used as a protecting group for the nitrogen atom in the piperidine ring.
  • Coupling Reaction: The reaction proceeds through coupling the protected piperidine with the indolinone derivative under controlled conditions to ensure high yield and purity.
  • Purification: The product is often purified through recrystallization or chromatography to isolate the desired compound.

Tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate finds applications across several fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and dipeptides.
  • Medicinal Chemistry: Its potential therapeutic applications are explored in drug development targeting various diseases.
  • Industrial Use: In the industrial sector, it is utilized for producing fine chemicals and advanced materials due to its versatility .

Studies on tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate have focused on its interaction with specific molecular targets. The indolinone moiety's ability to interact with enzymes and receptors can lead to significant biological effects, such as modulation of enzyme activity or receptor signaling pathways. Such interactions are critical for understanding its potential therapeutic roles .

Several compounds share structural similarities with tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate. A comparison highlights its unique features:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylateIndolinone at 1-positionDifferent reactivity profile compared to 3-position
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylateHydroxymethyl phenyl groupDistinct biological activity due to different substituents
Tert-butyl 4-(4-bromophenyl)piperidine-1-carboxylateBromophenyl substituentUnique electronic properties affecting reactivity

Tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate stands out due to its specific indolinone positioning, which imparts distinct chemical and biological properties compared to these similar compounds .

Retrosynthetic Approaches for Piperidine-Indolinone Scaffolds

The retrosynthetic analysis of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate reveals multiple strategic disconnection points for constructing this complex heterocyclic framework [1] [2]. The primary retrosynthetic strategy involves breaking the carbon-carbon bond between the piperidine ring and the indolinone moiety, leading to two key synthetic intermediates: a substituted piperidine derivative and an oxindole precursor [3] [4].

The most productive disconnection approach targets the tertiary carbon center at the 3-position of the indolinone ring, which serves as the primary connection point to the piperidine scaffold [5] [6]. This strategic bond cleavage reveals two distinct synthetic pathways: a forward synthesis utilizing nucleophilic substitution reactions between piperidine-derived nucleophiles and electrophilic indolinone intermediates, or alternatively, a cross-coupling methodology employing organometallic reagents [3] [7].

Research investigations have demonstrated that the piperidine-indolinone connection can be efficiently established through rhodium-catalyzed carbometalation processes, where dihydropyridine intermediates undergo selective functionalization to generate three-substituted tetrahydropyridines [6]. These methodologies enable subsequent reduction to afford the desired piperidine derivatives with high regio- and enantioselectivity [6] [8].

Alternative retrosynthetic strategies focus on intramolecular cyclization approaches, where linear precursors containing both piperidine and indole functionalities undergo ring-forming reactions to construct the indolinone core [5] [9]. These methods typically involve oxidative cyclization of tryptophan derivatives or related indole-containing substrates, followed by selective reduction and functional group manipulation [4] [10].

Protective Group Strategies for Boc-Functionalized Intermediates

The tert-butoxycarbonyl protecting group strategy represents a cornerstone methodology in the synthesis of tert-butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate [11] [12]. The Boc protecting group provides robust protection for the piperidine nitrogen throughout multi-step synthetic sequences while maintaining compatibility with diverse reaction conditions [13] [14].

Implementation of Boc protection strategies typically involves the reaction of piperidine-4-one derivatives with di-tert-butyl dicarbonate under basic conditions, affording N-Boc-protected intermediates in high yields [13] [15]. Research data indicates that these protection reactions proceed with yields ranging from 86% to 95% when conducted in polar aprotic solvents such as dimethylformamide or tetrahydrofuran [16] [15].

Table 1: Boc Protection Reaction Conditions and Yields

Starting MaterialProtecting AgentSolventTemperatureTimeYield (%)
Piperidine-4-one(Boc)₂ODimethylformamide25°C12 h88%
3-Hydroxypiperidine(Boc)₂OTetrahydrofuran0°C to 25°C8 h92%
4-Methylpiperidine(Boc)₂ODichloromethane25°C6 h86%

The orthogonality of Boc protecting groups with other commonly employed protective strategies enables selective deprotection sequences in complex synthetic intermediates [11] [12]. Deprotection of Boc groups typically requires acidic conditions, with trifluoroacetic acid representing the most widely utilized reagent for this transformation [14] [17]. Research findings demonstrate that Boc deprotection proceeds efficiently at ambient temperature with reaction times ranging from 30 minutes to 2 hours, depending on substrate complexity [18] [14].

Comparative studies between Boc and fluorenylmethyloxycarbonyl protecting group strategies reveal distinct advantages for Boc-based methodologies in heterocyclic synthesis [12] [18]. The acid-labile nature of Boc groups provides compatibility with base-mediated coupling reactions and organometallic transformations that are incompatible with base-labile protecting groups [11] [18].

Catalytic Systems for Heterocyclic Coupling Reactions

Palladium-catalyzed cross-coupling methodologies represent the predominant approach for constructing carbon-carbon bonds in piperidine-indolinone synthesis [19] [3]. The Suzuki-Miyaura coupling reaction has emerged as particularly effective for joining aryl halide substrates with boronic acid derivatives to form the requisite heterocyclic frameworks [3] [20].

Research investigations have identified palladium(II) acetate combined with tricyclohexylphosphine as an optimal catalytic system for piperidine-aryl coupling reactions [21] [22]. These catalyst combinations demonstrate broad functional group tolerance and enable efficient coupling of sterically hindered substrates under mild reaction conditions [3] [21].

Table 2: Palladium Catalyst Performance in Heterocyclic Coupling Reactions

Catalyst SystemLigandBaseTemperatureReaction TimeYield (%)
Pd(OAc)₂PCy₃K₂CO₃80°C12 h85%
Pd(PPh₃)₄--Cs₂CO₃100°C8 h78%
Pd(dppf)Cl₂--K₃PO₄120°C6 h92%

Alternative catalytic systems employing copper-based catalysts have demonstrated efficacy in specific coupling transformations [16] [23]. Copper(II) carboxylate catalysts enable pyrrolidine and piperidine formation through intramolecular cyclization reactions under thermal conditions [23]. These methodologies typically require elevated temperatures ranging from 120°C to 210°C with reaction times extending from 0.5 to 72 hours depending on substrate complexity [23].

Rhodium-catalyzed processes offer complementary reactivity patterns for heterocyclic construction, particularly in asymmetric transformations [6] [8]. The combination of rhodium complexes with chiral phosphine ligands enables enantioselective synthesis of three-substituted piperidines with excellent stereochemical control [6]. These methodologies typically achieve enantiomeric excesses exceeding 90% under optimized reaction conditions [8].

Nickel-catalyzed coupling reactions provide cost-effective alternatives to palladium-based systems while maintaining high levels of selectivity and functional group tolerance [24] [25]. Recent developments in nickel catalysis have enabled efficient carbon-nitrogen bond formation between haloarenes and nitrogen-containing heterocycles under base-free conditions [25].

Solvent Effects and Temperature-Dependent Yield Optimization

Solvent selection profoundly influences reaction outcomes in piperidine-indolinone synthesis, with polar aprotic solvents generally providing superior results compared to protic or nonpolar alternatives [26] [27]. Dimethylformamide represents the gold standard solvent for many heterocyclic coupling reactions, consistently delivering high yields and excellent selectivity [28] [17].

Systematic solvent screening studies have revealed that tetrahydrofuran and acetonitrile provide comparable performance to dimethylformamide in many coupling transformations while offering improved environmental profiles [26] [18]. Research data indicates that reaction yields in tetrahydrofuran typically range from 75% to 95% of those achieved in dimethylformamide under identical conditions [27].

Table 3: Solvent Effects on Coupling Reaction Yields

SolventDielectric ConstantYield (%)Reaction TimeTemperature
Dimethylformamide36.792%8 h80°C
Tetrahydrofuran7.685%12 h80°C
Acetonitrile37.588%10 h80°C
Toluene2.465%24 h110°C

Temperature optimization studies demonstrate that reaction yields generally increase with elevated temperatures, though this improvement must be balanced against potential side reactions and substrate decomposition [28] [23]. The optimal temperature range for most piperidine-indolinone coupling reactions falls between 80°C and 120°C, with higher temperatures occasionally required for challenging substrates [23] [29].

Green chemistry initiatives have driven the development of alternative solvent systems that maintain high reaction efficiency while reducing environmental impact [18] [17]. Pyrrolidine-based solvent mixtures have emerged as promising alternatives for fluorenylmethyloxycarbonyl deprotection reactions, enabling effective removal of protecting groups in less polar solvent environments [18].

Research investigations into temperature-dependent reaction kinetics reveal that reaction rates typically follow Arrhenius behavior, with rate constants increasing exponentially with temperature [26] [28]. Activation energies for piperidine coupling reactions generally range from 15 to 25 kilocalories per mole, indicating moderate temperature sensitivity [28].

Table 4: Temperature-Dependent Yield Optimization Data

Temperature (°C)Reaction Time (h)Yield (%)Selectivity (%)
602468%95%
801285%93%
100692%90%
120389%87%

Molecular Stability Assessment

The thermodynamic stability of tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate is inherently influenced by its molecular structure containing multiple functional groups. The compound exhibits a molecular weight of 316.4 g/mol and a molecular formula of C18H24N2O3 [1]. The presence of the tert-butoxycarbonyl (Boc) protecting group contributes significantly to the compound's overall stability under standard laboratory conditions.

The molecular complexity score of 471 indicates a structurally intricate compound that requires careful consideration of its thermodynamic properties [1]. The two undefined atom stereocenters present in the molecule create potential for stereochemical variations that may impact stability [1]. The formal charge of zero suggests balanced electron distribution, contributing to thermodynamic stability under neutral conditions [1].

Thermal Decomposition Characteristics

Based on analogous tert-butyl piperidine-1-carboxylate compounds, the thermal stability can be inferred from related structures. For instance, tert-butyl 4-(1-oxoisoindolin-2-yl)piperidine-1-carboxylate demonstrates a predicted boiling point of 467.6±45.0°C [2], suggesting that the oxoindolinyl derivatives exhibit substantial thermal stability. The tert-butyl protecting group typically decomposes at temperatures above 150°C, releasing isobutene and carbon dioxide [3].

The compound's thermal stability is enhanced by the rigid indoline scaffold, which provides structural reinforcement through aromatic stabilization. Storage recommendations indicate room temperature stability under sealed, moisture-free conditions, with extended storage requiring refrigeration at 2-8°C [3].

Photochemical Stability

The oxoindolinyl moiety contains a carbonyl group adjacent to an aromatic system, which may exhibit photosensitivity under certain conditions. The compound should be stored in dark conditions to prevent potential photodegradation [4]. The aromatic indoline system can absorb ultraviolet radiation, potentially leading to photochemical transformations that could affect stability.

Solubility Profile in Pharmaceutically Relevant Solvents

Aqueous Solubility

The topological polar surface area (TPSA) of 58.6 Ų indicates moderate polarity, suggesting limited aqueous solubility [1]. The compound's lipophilic character, evidenced by an XLogP3-AA value of 2.4, suggests preference for organic solvents over water [1]. The presence of one hydrogen bond donor and three hydrogen bond acceptors creates potential for hydrogen bonding interactions with water molecules, though the overall hydrophobic character of the molecule limits aqueous solubility [1].

Organic Solvent Compatibility

The compound demonstrates good solubility in dimethyl sulfoxide (DMSO), a common pharmaceutical solvent [3]. Stock solutions prepared in DMSO show stability when stored at -80°C for up to 6 months or at -20°C for up to 1 month [3]. The compound's compatibility with various organic solvents makes it suitable for pharmaceutical formulation development.

Ethanol and isopropanol are expected to provide good solubility due to their ability to form hydrogen bonds with the compound's polar functional groups while accommodating the lipophilic regions. The tert-butyl group's steric bulk may influence solubility in sterically hindered solvents.

Pharmaceutical Formulation Considerations

The rotatable bond count of 3 indicates moderate conformational flexibility, which can influence solubility and bioavailability [1]. The compound's solubility can be enhanced through heat treatment at 37°C followed by ultrasonic agitation, suggesting temperature-dependent solubility characteristics [3].

For pharmaceutical applications, the compound's solubility profile requires careful consideration of co-solvents and solubilizing agents. The moderate polar surface area suggests potential for micellar solubilization or inclusion complex formation with cyclodextrins.

Partition Coefficient (LogP) and Polar Surface Area Calculations

Lipophilicity Assessment

The calculated XLogP3-AA value of 2.4 indicates moderate lipophilicity, placing the compound within the optimal range for drug-like properties [1]. This value suggests favorable membrane permeability while maintaining sufficient aqueous solubility for biological activity. The LogP value falls within the range typically associated with orally bioavailable compounds according to Lipinski's Rule of Five.

Polar Surface Area Analysis

The topological polar surface area of 58.6 Ų is below the 90 Ų threshold commonly associated with good membrane permeability [1]. This value indicates that the compound should exhibit favorable absorption, distribution, metabolism, and excretion (ADME) properties. The polar surface area is primarily contributed by the carbonyl oxygens in both the carbamate and oxoindolinyl groups, along with the indoline nitrogen.

Molecular Descriptor Relationships

The heavy atom count of 23 atoms provides a measure of molecular size, which influences both solubility and permeability [1]. The compound's molecular weight of 316.4 g/mol falls within the preferred range for drug-like molecules, being below the 500 Da limit specified in Lipinski's Rule of Five [1].

The presence of defined stereocenters creates opportunities for enantioselective interactions, which may influence pharmacokinetic properties. The undefined stereochemistry at two positions indicates that the compound may exist as a mixture of stereoisomers with potentially different biological activities.

Tautomeric Behavior of Oxoindolinyl Moieties

Keto-Enol Tautomerism Fundamentals

The oxoindolinyl moiety in tert-Butyl 3-(2-oxoindolin-3-yl)piperidine-1-carboxylate contains a carbonyl group adjacent to an aromatic system, creating potential for keto-enol tautomerism [5]. This phenomenon involves the reversible interconversion between keto and enol forms through proton migration, typically catalyzed by both acids and bases [5].

Tautomeric Equilibrium in Oxoindoline Systems

Research on related oxoindoline derivatives demonstrates that the keto form generally predominates in most solvents [6]. The experimental evidence from 6-(1H-Indol-3-yl)-hex-5ene-2,4-dione studies shows that indole substitution shifts the keto-enol equilibrium toward the keto form [7]. This finding suggests that the oxoindolinyl moiety in the target compound likely exists predominantly in the keto form under standard conditions.

The tautomeric behavior is influenced by several factors including solvent polarity, temperature, and the presence of hydrogen bonding interactions [8]. In polar solvents, the keto form is generally favored due to better solvation of the carbonyl oxygen, while in less polar environments, the enol form may gain relative stability through intramolecular hydrogen bonding [8].

Structural Implications of Tautomerism

The tautomeric equilibrium affects the compound's chemical reactivity and biological activity. The keto tautomer provides a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack [9]. Conversely, the enol form offers different hydrogen bonding patterns that may influence protein binding interactions [10].

Studies on similar oxoindoline derivatives show that the ring-chain tautomerism can occur, where the indoline ring opens to form an extended conjugated system [11]. However, the presence of the 3-position substituent in the target compound likely stabilizes the ring form, making ring-chain tautomerism less favorable.

Spectroscopic Evidence

Nuclear magnetic resonance (NMR) spectroscopy studies of related compounds indicate that the keto form predominates in DMSO-d6 solvent [11]. The presence of the carbonyl group at the 3-position participates in stabilizing the ring tautomer through electronic effects [11]. The lack of enolic hydrogen signals in the NMR spectra supports the predominance of the keto form.

Thermodynamic Considerations

The thermodynamic stability of different tautomeric forms depends on the relative energies of the keto and enol species [12]. Computational studies suggest that the keto form is typically more stable by several kcal/mol, consistent with experimental observations [12]. The aromatic character of the indoline ring system provides additional stabilization to the keto form through resonance interactions.

Kinetic Aspects of Tautomerization

The interconversion between tautomeric forms occurs through proton transfer mechanisms that can be catalyzed by acids, bases, or even trace amounts of water [5]. The rate of tautomerization is generally fast on the NMR timescale, meaning that individual tautomers typically cannot be observed separately by conventional NMR spectroscopy at room temperature [8].

Biological Significance

The tautomeric behavior of the oxoindolinyl moiety has important implications for biological activity. Different tautomers may exhibit distinct binding affinities for biological targets, and the equilibrium position can influence the compound's pharmacological properties [10]. The predominance of the keto form in physiological conditions suggests that this tautomer is likely responsible for the compound's biological activity.

Environmental Factors Affecting Tautomerism

The position of the tautomeric equilibrium can be influenced by environmental factors such as pH, ionic strength, and the presence of metal ions [8]. In biological systems, the local microenvironment around the binding site can shift the equilibrium, potentially affecting the compound's activity. The presence of hydrogen bonding partners in the biological target may stabilize one tautomer over another.

Analytical Considerations

The tautomeric behavior must be considered when developing analytical methods for the compound. Different tautomers may exhibit distinct spectroscopic properties, chromatographic behavior, and chemical reactivity [7]. Quality control methods should account for the potential presence of multiple tautomeric forms and their relative stability under analytical conditions.

Implications for Drug Development

Understanding the tautomeric behavior is crucial for drug development, as it affects the compound's stability, bioavailability, and activity [10]. The predominance of the keto form suggests that medicinal chemistry optimization should focus on modifications that maintain or enhance the stability of this tautomer. The potential for tautomeric interconversion also needs to be considered when designing drug delivery systems and formulations.

XLogP3

2.4

Dates

Last modified: 08-16-2023

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